molecular formula C9H15N3O2S B2512508 Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate CAS No. 878376-13-7

Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B2512508
CAS No.: 878376-13-7
M. Wt: 229.3
InChI Key: BJBOIRJERIUSFM-UHFFFAOYSA-N
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Description

Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate is a compound that features a tert-butyl carbamate group attached to a thiazole ring

Scientific Research Applications

Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Carbamates are often used as protecting groups in organic synthesis, so this compound might serve a similar role .

Safety and Hazards

While specific safety and hazard data for this compound isn’t available, carbamates in general can be irritants and may be harmful if ingested or inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process can be carried out under mild conditions using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually conducted in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar protective group strategies. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH), catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate is unique due to the presence of both the thiazole ring and the tert-butyl carbamate group. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-7-11-5-6(4-10)15-7/h5H,4,10H2,1-3H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBOIRJERIUSFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878376-13-7
Record name tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate
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